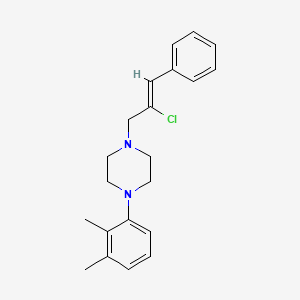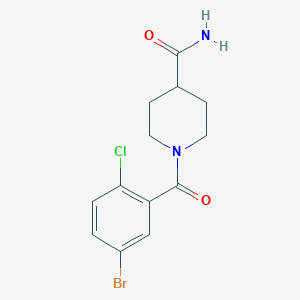
3-bromo-4,5-dimethoxybenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4,5-dimethoxybenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone, also known as BDMCQ, is a synthetic compound with potential applications in scientific research. This compound has been studied extensively due to its unique properties and potential benefits in the field of medicinal chemistry.
Scientific Research Applications
3-bromo-4,5-dimethoxybenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has been studied for its potential applications in various scientific research fields. It has been shown to have anticancer, antiviral, and antimicrobial properties. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In antiviral research, this compound has been shown to inhibit the replication of various viruses, including HIV-1, influenza A, and herpes simplex virus. In microbial research, this compound has been found to have broad-spectrum antimicrobial activity against various bacteria and fungi.
Mechanism of Action
The mechanism of action of 3-bromo-4,5-dimethoxybenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In viral infections, this compound has been found to inhibit viral entry and replication by targeting viral envelope proteins and viral RNA polymerase. In microbial infections, this compound has been shown to disrupt the cell membrane and inhibit the synthesis of cell wall components.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In viral infections, this compound has been shown to inhibit viral replication and reduce viral load. In microbial infections, this compound has been found to have broad-spectrum antimicrobial activity and inhibit biofilm formation.
Advantages and Limitations for Lab Experiments
3-bromo-4,5-dimethoxybenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has several advantages for lab experiments. It is a stable and easily synthesizable compound with high purity. It has been shown to have a broad range of applications in various scientific research fields. However, there are also limitations to its use. This compound has low solubility in water, which can limit its use in certain experiments. It also has potential toxicity, which requires careful handling and safety precautions.
Future Directions
There are several future directions for the research and development of 3-bromo-4,5-dimethoxybenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone. One potential application is in the development of novel anticancer drugs. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another potential application is in the development of antiviral and antimicrobial agents. This compound has shown broad-spectrum activity against various viruses and microbes, and further research is needed to optimize its activity and selectivity. Additionally, this compound can be modified to improve its solubility and reduce its toxicity, which can expand its potential applications in various scientific research fields.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in various scientific research fields. It has been studied extensively for its unique properties and potential benefits in the field of medicinal chemistry. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale synthesis. This compound has been shown to have anticancer, antiviral, and antimicrobial properties. Its mechanism of action is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. This compound has several advantages for lab experiments, but also has limitations that require careful handling and safety precautions. There are several future directions for the research and development of this compound, including the development of novel anticancer drugs, antiviral and antimicrobial agents, and modifications to improve its solubility and reduce its toxicity.
Synthesis Methods
The synthesis of 3-bromo-4,5-dimethoxybenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone involves the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with 6-chloro-4-phenyl-2-quinazolinylhydrazine in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields a high purity product. This method has been optimized to ensure reproducibility and scalability for large-scale synthesis.
properties
IUPAC Name |
N-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]-6-chloro-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrClN4O2/c1-30-20-11-14(10-18(24)22(20)31-2)13-26-29-23-27-19-9-8-16(25)12-17(19)21(28-23)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,27,28,29)/b26-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBZWUPPNYXWPZ-LGJNPRDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714891.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5714897.png)
![17-[(3-hydroxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5714903.png)
![methyl 4-methyl-3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5714907.png)

![2-[(2-bromobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B5714919.png)

![N-(2-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5714933.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B5714940.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5714943.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5714953.png)
![4-chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide](/img/structure/B5714965.png)

